17-Trifluoromethylphenyl trinor prostaglandin F2|A methyl ester
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Overview
Description
Methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-enyl]cyclopentyl]hept-5-enoate is a complex organic compound characterized by its unique structural features, including multiple stereocenters and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-Trifluoromethylphenyl trinor prostaglandin F2|A methyl ester involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry and functional group placement. Common synthetic routes include:
Formation of the cyclopentyl core: This step typically involves the cyclization of a suitable precursor, often through a Diels-Alder reaction or similar cycloaddition process.
Introduction of hydroxyl groups: Hydroxyl groups are introduced through selective oxidation reactions, often using reagents such as osmium tetroxide or potassium permanganate.
Attachment of the trifluoromethylphenyl group: This step may involve a cross-coupling reaction, such as a Suzuki or Heck reaction, to attach the trifluoromethylphenyl group to the cyclopentyl core.
Formation of the ester linkage: The final step involves esterification, typically using a carboxylic acid derivative and a suitable alcohol under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated reaction monitoring systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-enyl]cyclopentyl]hept-5-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using reagents such as chromium trioxide or potassium permanganate.
Reduction: The ester and ketone groups can be reduced to alcohols using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethylphenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Functionalized aromatic compounds.
Scientific Research Applications
Methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-enyl]cyclopentyl]hept-5-enoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Investigated for its potential use in the treatment of various diseases, including cancer, due to its unique structural features and biological activity.
Industry: Used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 17-Trifluoromethylphenyl trinor prostaglandin F2|A methyl ester involves its interaction with specific molecular targets and pathways within cells. These interactions can lead to various biological effects, including modulation of enzyme activity, alteration of cellular signaling pathways, and changes in gene expression. The exact molecular targets and pathways involved are still under investigation, but they are believed to include key enzymes and receptors involved in cellular metabolism and signaling.
Comparison with Similar Compounds
Methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-enyl]cyclopentyl]hept-5-enoate can be compared with other similar compounds, such as:
Methyl (1R,2R,3S,5S)-3-(benzoyloxy)-8-[(2R)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoyl]-8-azabicyclo[3.2.1]octane-2-carboxylate: This compound shares some structural similarities but differs in its bicyclic core and functional groups.
Methyl (1R,2R,3S,5S)-3-(benzoyloxy)-8-[(2R)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoyl]-8-azabicyclo[3.2.1]octane-2-carboxylate: Another similar compound with a different core structure and functional groups.
The uniqueness of 17-Trifluoromethylphenyl trinor prostaglandin F2|A methyl ester lies in its specific combination of stereochemistry, functional groups, and overall molecular architecture, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-enyl]cyclopentyl]hept-5-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33F3O5/c1-33-24(32)10-5-3-2-4-9-20-21(23(31)16-22(20)30)14-13-19(29)12-11-17-7-6-8-18(15-17)25(26,27)28/h2,4,6-8,13-15,19-23,29-31H,3,5,9-12,16H2,1H3/b4-2-,14-13+/t19-,20+,21+,22-,23+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNWWFJGYHYDNY-HCAGXNQISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC=CCC1C(CC(C1C=CC(CCC2=CC(=CC=C2)C(F)(F)F)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](CCC2=CC(=CC=C2)C(F)(F)F)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33F3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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